molecular formula C8H7N3O B14424764 3-Methyl-2-oxo-1,2lambda~5~,4-benzotriazine CAS No. 83325-78-4

3-Methyl-2-oxo-1,2lambda~5~,4-benzotriazine

Cat. No.: B14424764
CAS No.: 83325-78-4
M. Wt: 161.16 g/mol
InChI Key: JOROFFXAIWLUQD-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-1,2lambda~5~,4-benzotriazine is an organic compound belonging to the class of benzotriazines Benzotriazines are heterocyclic compounds containing a triazine ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxo-1,2lambda~5~,4-benzotriazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-aminobenzoic acid with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the desired benzotriazine compound. The reaction conditions often include acidic or basic environments, and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-1,2lambda~5~,4-benzotriazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

3-Methyl-2-oxo-1,2lambda~5~,4-benzotriazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-1,2lambda~5~,4-benzotriazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-oxovaleric acid: A related compound with similar structural features.

    3-Methyl-2-oxobutanoic acid: Another compound with comparable chemical properties.

Uniqueness

3-Methyl-2-oxo-1,2lambda~5~,4-benzotriazine is unique due to its specific triazine ring structure fused to a benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications that other similar compounds may not be suitable for.

Properties

CAS No.

83325-78-4

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

3-methyl-2-oxido-1,2,4-benzotriazin-2-ium

InChI

InChI=1S/C8H7N3O/c1-6-9-7-4-2-3-5-8(7)10-11(6)12/h2-5H,1H3

InChI Key

JOROFFXAIWLUQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=[N+]1[O-]

Origin of Product

United States

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